1-Kestoheptaose
Description
1-Kestoheptaose (CAS# 62512-20-3) is a fructooligosaccharide (FOS) with the molecular formula C₄₂H₇₂O₃₆ and a molecular weight of 1153.00 g/mol . Structurally, it consists of a glucose core linked to six β-D-fructofuranosyl residues via β(2→1) glycosidic bonds, forming a branched heptasaccharide (see structural formula in ). This compound is characterized by high purity (≥98%) and requires storage at -20°C under dry, sealed conditions to maintain stability . Its density is calculated as 1.89±0.1 g/cm³ at 20°C .
This compound exhibits significant biological relevance, particularly in prebiotic research, due to its resistance to enzymatic hydrolysis in the upper gastrointestinal tract and selective fermentation by beneficial gut microbiota . However, it poses notable safety risks, including acute toxicity (H300: fatal if swallowed) and environmental hazards (H400: highly toxic to aquatic life) .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36/c43-1-14-21(51)28(58)29(59)36(71-14)78-42(35(65)27(57)20(7-49)77-42)13-70-41(34(64)26(56)19(6-48)76-41)12-69-40(33(63)25(55)18(5-47)75-40)11-68-39(32(62)24(54)17(4-46)74-39)10-67-38(31(61)23(53)16(3-45)73-38)9-66-37(8-50)30(60)22(52)15(2-44)72-37/h14-36,43-65H,1-13H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFLBDDUFAPAQ-LYUODHIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1153.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Kestoheptaose can be synthesized through enzymatic processes involving the use of fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructo-oligosaccharides of varying lengths, including fructoheptasaccharide .
Industrial Production Methods
Industrial production of fructoheptasaccharide typically involves the extraction of inulin from plants such as chicory roots. Inulin is then subjected to partial hydrolysis using specific enzymes to produce a mixture of fructo-oligosaccharides, including fructoheptasaccharide .
Chemical Reactions Analysis
Types of Reactions
1-Kestoheptaose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: This reaction involves the conversion of carbonyl groups back to hydroxyl groups.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fructoheptasaccharide can produce keto-derivatives, while reduction can regenerate the original hydroxyl groups .
Scientific Research Applications
Food Industry Applications
Nutritional Benefits:
1-Kestoheptaose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria. It contributes to improved digestive health and enhances nutrient absorption. Studies have shown that the inclusion of this compound in functional foods can lead to increased bifidobacteria levels in the gut, which are associated with various health benefits such as improved immune function and reduced risk of gastrointestinal disorders .
Sweetener Development:
Due to its sweet taste and low caloric content, this compound is explored as a sugar substitute in food products. Its use can reduce the overall caloric intake while maintaining sweetness, making it an attractive option for low-calorie and diabetic-friendly products .
Agricultural Applications
Plant Stress Resistance:
Research indicates that this compound plays a role in enhancing plant tolerance to abiotic stresses such as drought and salinity. For instance, transgenic plants engineered to produce higher levels of fructans, including this compound, have demonstrated improved stress resilience compared to non-transgenic counterparts . This property is particularly valuable in the context of climate change, where crops face increasing environmental stressors.
Soil Health Improvement:
The application of this compound in soil can improve microbial activity and enhance soil structure. Its presence fosters a more diverse microbial community, which is essential for nutrient cycling and overall soil health .
Biotechnological Applications
Enzyme Production:
The synthesis of this compound can be facilitated by specific enzymes such as fructansucrases. These enzymes are produced through recombinant DNA technology using microorganisms like Pichia pastoris or Escherichia coli. The production efficiency of these enzymes is critical for large-scale synthesis of fructooligosaccharides .
Case Study: Enzyme Production via Pichia pastoris
A study demonstrated the successful production of levansucrase in Pichia pastoris, achieving high enzyme activity levels that facilitate the synthesis of this compound from sucrose. The results indicated that this system could produce up to 23,820 U/L of levansucrase after 120 hours of culture, highlighting its potential for industrial applications .
Health-Related Research
Potential Therapeutic Effects:
Emerging research suggests that this compound may have beneficial effects on metabolic health by modulating gut microbiota composition and influencing glucose metabolism. Studies indicate that regular consumption may help regulate blood sugar levels and improve insulin sensitivity .
Clinical Trials:
Ongoing clinical trials are investigating the effects of dietary supplementation with fructooligosaccharides like this compound on various health outcomes, including obesity management and metabolic syndrome prevention. These trials aim to provide robust data on the efficacy and safety of such interventions in human populations .
Mechanism of Action
1-Kestoheptaose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. This, in turn, leads to the production of short-chain fatty acids, which have various health benefits, including improved gut health and enhanced mineral absorption .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-Kestoheptaose’s properties, it is compared to structurally and functionally related oligosaccharides, including 1-Kestotriose , Inulin-type FOS , and Galactooligosaccharides (GOS) . Key parameters are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogous Oligosaccharides
Key Findings from Comparative Studies
Structural Complexity vs. Functionality :
- This compound’s elongated chain and branching enhance its resistance to hydrolysis compared to shorter FOS like 1-Kestotriose, prolonging its prebiotic effects in the colon . However, its synthesis is more labor-intensive due to the need for precise enzymatic control of β(2→1) linkages .
- In contrast, inulin-type FOS (e.g., GF₃–GF₉) are more thermally stable but less selective in microbiota modulation .
Safety Profile: this compound’s acute oral toxicity (H300) distinguishes it from GRAS-designated FOS and GOS, necessitating stringent handling protocols .
Environmental Impact :
- The compound’s environmental hazard (H400) exceeds that of other oligosaccharides, likely due to its persistence in aquatic systems and inhibition of microbial degradation pathways .
Biological Activity
1-Kestoheptaose is a fructooligosaccharide (FOS) composed of seven fructose units and is a product of the enzymatic conversion of sucrose. This compound has garnered attention for its potential health benefits, particularly in the realm of gut health and metabolic regulation. Research has indicated that this compound may possess various biological activities, including prebiotic effects, modulation of gut microbiota, and potential anti-inflammatory properties.
Prebiotic Effects
This compound acts as a prebiotic, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This effect is crucial for maintaining gut health and enhancing the immune response. Studies have shown that the consumption of fructooligosaccharides leads to increased populations of these beneficial bacteria, which can improve digestion and overall gut function.
Metabolic Regulation
Research indicates that this compound may play a role in metabolic regulation by influencing glucose metabolism and insulin sensitivity. In animal studies, dietary supplementation with this compound has been associated with improved glycemic control and reduced body weight gain, suggesting its potential utility in managing conditions such as obesity and type 2 diabetes.
Anti-Inflammatory Properties
Emerging evidence suggests that this compound may exert anti-inflammatory effects. In vitro studies have demonstrated that this oligosaccharide can inhibit pro-inflammatory cytokine production in immune cells, which could have implications for inflammatory diseases.
Table 1: Summary of Key Studies on this compound
This compound's biological activities are attributed to several mechanisms:
- Fermentation by Gut Microbiota : It is fermented by specific gut bacteria, leading to the production of short-chain fatty acids (SCFAs), which are beneficial for colon health.
- Immune Modulation : By enhancing the growth of beneficial bacteria, it indirectly supports immune function.
- Regulation of Gut Hormones : It may influence the secretion of hormones involved in appetite regulation.
Study on Gut Microbiota Modulation
A study published in Journal of Agricultural and Food Chemistry examined the effects of various fructooligosaccharides, including this compound, on gut microbiota composition. Results indicated a significant increase in beneficial bacteria populations after dietary intervention with FOS, highlighting its role as a prebiotic.
Clinical Implications
The potential health benefits associated with this compound suggest its incorporation into functional foods aimed at improving digestive health and metabolic outcomes. Further clinical trials are warranted to explore its efficacy in human populations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
